molecular formula C10H12Cl3NS B2510370 (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride CAS No. 1354000-39-7

(S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride

Cat. No.: B2510370
CAS No.: 1354000-39-7
M. Wt: 284.62
InChI Key: OZSUKINOGNBYGZ-QRPNPIFTSA-N
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Description

(S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring attached to a 2,4-dichlorophenylthio group

Scientific Research Applications

(S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to study its effects on biological systems and its potential as a therapeutic agent.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Future Directions

: ACS Publications : Sigma-Aldrich : ChemicalBook

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride typically involves the reaction of (S)-pyrrolidine with 2,4-dichlorophenylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The purification process may include recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorophenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is believed to modulate the activity of certain enzymes or receptors, leading to its observed effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2,4-Dichlorophenyl)pyrrolidine
  • 2,4-Dichlorophenyl isothiocyanate
  • 2,4-Dichlorophenol

Uniqueness

(S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride is unique due to the presence of the 2,4-dichlorophenylthio group attached to the pyrrolidine ring This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

(3S)-3-(2,4-dichlorophenyl)sulfanylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NS.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSUKINOGNBYGZ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1SC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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